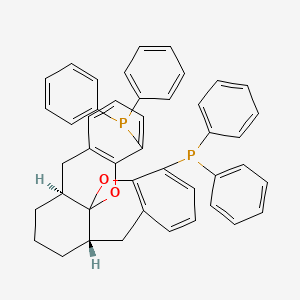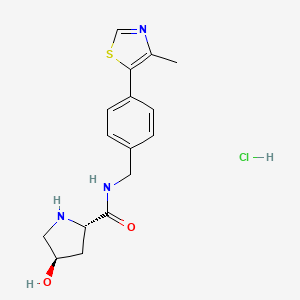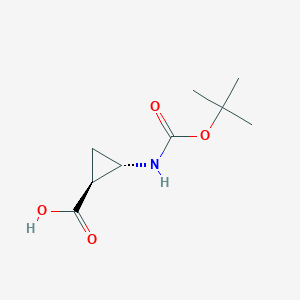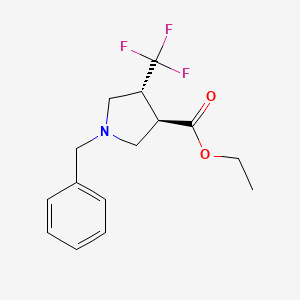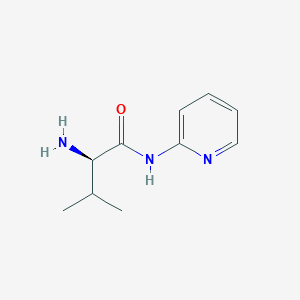![molecular formula C16H10O4 B3067778 [1,1'-Biphenyl]-3,3',5,5'-tetracarbaldehyde CAS No. 150443-85-9](/img/structure/B3067778.png)
[1,1'-Biphenyl]-3,3',5,5'-tetracarbaldehyde
説明
Biphenyl, also known as diphenyl or phenylbenzene, is an organic compound that forms colorless crystals . It has a distinctively pleasant smell . The molecular formula of Biphenyl is C12H10 .
Synthesis Analysis
While specific synthesis methods for “[1,1’-Biphenyl]-3,3’,5,5’-tetracarbaldehyde” were not found, there are related compounds such as 5-[4’-(substituted-methyl)[1,1’-biphenyl]-2-yl]-1H-tetrazoles and [2’-(1H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl-substituted-1-carbodithioates that have been synthesized .Molecular Structure Analysis
The molecular structure of Biphenyl consists of two connected phenyl rings . The 3D structure can be viewed using specific software .Physical And Chemical Properties Analysis
Biphenyl has a molecular weight of 154.2078 . It has a boiling point of 527 K and a melting point of 343 K .科学的研究の応用
Antibacterial Activity
Biphenyl derivatives, including “[1,1’-Biphenyl]-3,3’,5,5’-tetracarbaldehyde”, have been studied for their potential as antimicrobial agents against antibiotic-resistant bacteria . In one study, a series of biphenyl and dibenzofuran derivatives were designed and synthesized, and several compounds exhibited potent antibacterial activities against prevalent antibiotic-resistant Gram-positive and Gram-negative pathogens .
Electrical Insulating Fluids
Biphenyl compounds have been used as electrical insulating fluids in capacitors and transformers . While this application primarily pertains to polychlorinated biphenyls (PCBs), it’s possible that “[1,1’-Biphenyl]-3,3’,5,5’-tetracarbaldehyde” could have similar uses.
Hydraulic Fluids
Biphenyl compounds, including PCBs, have been used as hydraulic fluids . These fluids are essential for the operation of various types of machinery and equipment.
Heat Transfer Fluids
Biphenyl compounds have also been used as heat transfer fluids . These fluids are used in systems that require the transfer of heat from one place to another.
Lubricating Fluids
Biphenyl compounds have been used as lubricating fluids . These fluids help reduce friction between moving parts in machinery and equipment.
Plasticizers and Fire Retardants
Biphenyl compounds have been blended with other chemicals to serve as plasticizers and fire retardants . They have been used in a range of products, including caulks, adhesives, plastics, and carbonless copy paper .
Safety and Hazards
作用機序
Target of Action
The primary target of [1,1’-Biphenyl]-3,3’,5,5’-tetracarbaldehyde is the programmed cell death protein 1 (PD-1) and its ligand programmed cell death-ligand 1 (PD-L1) . These proteins play a crucial role in the immune system’s response to cancer cells. By interacting with these targets, the compound can potentially influence the body’s immune response to cancer .
Mode of Action
[1,1’-Biphenyl]-3,3’,5,5’-tetracarbaldehyde interacts with its targets by inhibiting the PD-1/PD-L1 interaction . This interaction is crucial for the immune system’s ability to recognize and destroy cancer cells. By blocking this interaction, the compound can potentially enhance the immune system’s ability to fight cancer .
Biochemical Pathways
The compound affects the PD-1/PD-L1 pathway, which is a critical component of the immune system’s response to cancer . By inhibiting this pathway, the compound can potentially disrupt the ability of cancer cells to evade the immune system, leading to enhanced immune response against the cancer .
Pharmacokinetics
Similar compounds, such as other biphenyl derivatives, are known to have good oral bioavailability, high tumor penetration, and favorable pharmacokinetic properties . These properties suggest that [1,1’-Biphenyl]-3,3’,5,5’-tetracarbaldehyde could potentially have similar pharmacokinetic characteristics.
Result of Action
Given its mode of action, it is reasonable to hypothesize that the compound could potentially enhance the immune system’s ability to recognize and destroy cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of [1,1’-Biphenyl]-3,3’,5,5’-tetracarbaldehyde. For instance, factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and activity
特性
IUPAC Name |
5-(3,5-diformylphenyl)benzene-1,3-dicarbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O4/c17-7-11-1-12(8-18)4-15(3-11)16-5-13(9-19)2-14(6-16)10-20/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAAGEIPGMZPBFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C=O)C2=CC(=CC(=C2)C=O)C=O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1,1'-Biphenyl]-3,3',5,5'-tetracarbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



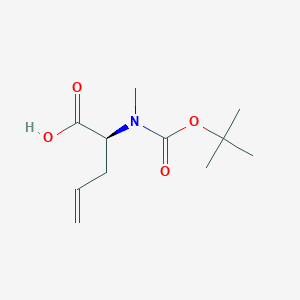
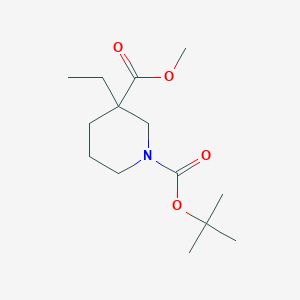
![(11aR)-10,11,12,13-Tetrahydro-5-hydroxy-3,7-di-9-phenanthrenyl-diindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-5-oxide](/img/structure/B3067711.png)
![12-Hydroxy-1,10-bis(triphenylsilyl)-4,5,6,7-tetrahydrodiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B3067715.png)

![12-Hydroxy-1,10-bis(4-nitrophenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B3067736.png)
![(2S)-2-[[[[(1R,2R)-2-Aminocyclohexyl]amino]thioxomethyl]amino]-N-(diphenylmethyl)-N,3,3-trimethylbutanamide](/img/structure/B3067737.png)
![(2S)-2-[[[[(1S,2S)-2-Aminocyclohexyl]amino]thioxomethyl]amino]-N-(diphenylmethyl)-N,3,3-trimethylbutanamide](/img/structure/B3067743.png)
